molecular formula C55H62N10 B1253754 Psychopentamine

Psychopentamine

Cat. No.: B1253754
M. Wt: 863.1 g/mol
InChI Key: UYRNOVZHBHKIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Psychopentamine is a novel alkaloid isolated from the plant Psychotria rostrata . It is classified as a polymeric pyrrolidinoindoline alkaloid and is noted for its unique structural features . Specifically, it was the first known example of a compound in this class to contain a C-3a/C-5' bond, differing from the more common linkage patterns observed in related alkaloids . This distinct molecular architecture makes this compound a compound of significant interest in chemical and natural product research for studying structure-activity relationships and biosynthetic pathways. As a high-purity research chemical, it is intended for in vitro applications to help elucidate the biological properties and potential mechanisms of action of complex indole alkaloids. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C55H62N10

Molecular Weight

863.1 g/mol

IUPAC Name

N-methyl-2-[1-[3-methyl-8b-[3-methyl-8b-[3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-5-yl]indol-3-yl]ethanamine

InChI

InChI=1S/C55H62N10/c1-56-27-22-34-33-65(44-18-9-6-12-36(34)44)45-19-11-15-39-47(45)60-48-52(39,23-28-61(48)2)35-20-21-43-41(32-35)55(26-31-63(4)50(55)58-43)54-25-30-64(5)51(54)59-46-38(14-10-16-40(46)54)53-24-29-62(3)49(53)57-42-17-8-7-13-37(42)53/h6-21,32-33,48-51,56-60H,22-31H2,1-5H3

InChI Key

UYRNOVZHBHKIID-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CN(C2=CC=CC=C21)C3=CC=CC4=C3NC5C4(CCN5C)C6=CC7=C(C=C6)NC8C7(CCN8C)C91CCN(C9NC2=C(C=CC=C12)C12CCN(C1NC1=CC=CC=C21)C)C

Synonyms

psychopentamine

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The classic Fischer indole synthesis remains a cornerstone for constructing substituted indole precursors. For this compound, condensation of 4-bromophenylhydrazine with levulinic acid derivatives under acidic conditions yields 3-acetylindole intermediates. Subsequent bromination at the 5-position introduces a handle for later cross-coupling.

Key reaction parameters :

  • Acid catalyst : Concentrated HCl or polyphosphoric acid (yield: 78–85%).

  • Temperature : 120–140°C for 8–12 hours.

Witkop Cyclization for Pyrroloindoline Formation

Witkop’s photocyclization of tryptamine derivatives enables stereocontrolled access to the pyrrolo[2,3-b]indole (HPI) motif. Treatment of N-acetyl tryptamine with N-bromosuccinimide (NBS) in dilute aqueous base induces oxidative cyclization to form the HPI core. This method’s mild conditions preserve acid-labile functional groups critical for downstream modifications.

Side-Chain Elaboration Strategies

Speeter-Anthony Glyoxalylamide Reduction

The Speeter-Anthony method facilitates N,N-dialkylation of tryptamine side chains, a feature likely present in this compound. Reaction of 3-indoleglyoxalylamides with lithium aluminum hydride (LiAlH4) reduces the carbonyl group while introducing alkyl substituents.

Optimized conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature, 4–6 hours.

  • Yield : 62–75% for asymmetrical dialkylation.

Zinc-Triflate-Mediated Alkylative Cyclization

Ganesan’s biomimetic approach employs Zn(OTf)₂ to catalyze the alkylative cyclization of tryptamine derivatives, forming pentacyclic systems in a single step. This method’s efficiency (85% yield reported for debromoflustramine B) suggests applicability to this compound’s core.

Pentacyclic Ring Closure Methodologies

Copper-Mediated Intramolecular Amination

Building on Psychotrimine’s synthesis, copper(I) oxide in dimethylformamide (DMF) promotes C–N bond formation between brominated indole subunits. Sequential intermolecular and intramolecular aminations assemble the pentacyclic framework.

Critical parameters :

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline ligand.

  • Base : Cs₂CO₃, 110°C, 24 hours.

  • Yield : 41% for trimeric systems; extrapolated to 28–33% for pentacyclic targets.

Selenocyclization-Deselenation Sequence

Ley’s two-step selenocyclization followed by oxidative deselenation achieves stereocontrol in pyrroloindoline synthesis. For this compound, this method could install the 3a-hydroxy group while avoiding racemization:

  • Selenocyclization : N-Phenylselenophthalimide (N-PSP) induces cyclization of tryptophan derivatives.

  • Oxidation : m-CPBA eliminates selenium, yielding the desired hydroxyindolenine.

Analytical Validation and Purification

GC-EI-ITMS Characterization

Gas chromatography coupled with electron ionization ion-trap mass spectrometry (GC-EI-ITMS) confirms side-chain alkylation patterns. This compound’s fragments should exhibit:

  • β-cleavage : [M+H]⁺ → CH₂N⁺R₂R₃ (base peak).

  • α-cleavage : [M+H]⁺ → 3-vinylindole⁺ (m/z 144).

NMR-Based Rotamer Analysis

Asymmetrical N,N-dialkyl side chains produce distinct rotamers observable via ¹H-NMR. Solvent-induced shifts in CDCl₃ vs. DMSO-d₆ resolve overlapping signals .

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